molecular formula C5H8F3NO3 B13484545 Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate

Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate

Cat. No.: B13484545
M. Wt: 187.12 g/mol
InChI Key: CMVOMGQGCIGSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate is a fluorinated amino acid derivative This compound is of significant interest in various fields due to its unique structural properties, which include the presence of a trifluoromethyl group and a hydroxyl group on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate typically involves the alkylation of a glycine Schiff base with a trifluoromethylated alkyl halide under basic conditions. The process can be summarized as follows:

Industrial Production Methods

For large-scale production, the process may involve the use of recyclable chiral auxiliaries to form Ni(II) complexes with the glycine Schiff base. This method allows for the efficient and scalable synthesis of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s metabolic stability and bioactivity by mimicking the three-dimensional structure of targeted protein receptors. This allows for fine-tuning of the desired bioactivity and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom makes it particularly valuable in medicinal chemistry and material science .

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate

InChI

InChI=1S/C5H8F3NO3/c1-12-4(11)2(9)3(10)5(6,7)8/h2-3,10H,9H2,1H3

InChI Key

CMVOMGQGCIGSLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(F)(F)F)O)N

Origin of Product

United States

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